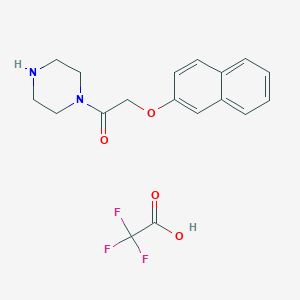

2-(Naphthalen-2-yloxy)-1-piperazin-1-YL-ethanone trifluoroacetate

Description

Chemical Identity and Structural Complexity

The molecular structure of 2-(Naphthalen-2-yloxy)-1-piperazin-1-yl-ethanone trifluoroacetate represents a sophisticated example of multi-component pharmaceutical chemistry, incorporating multiple pharmacologically relevant structural elements within a single molecular framework. The compound exists as a trifluoroacetate salt, with the parent compound being 2-(Naphthalen-2-yloxy)-1-piperazin-1-yl-ethanone, which carries the unique Chemical Abstracts Service registry number 1135289-91-6 and is catalogued in the PubChem database under the identifier 24792335. The structural complexity of this molecule becomes evident through examination of its computed molecular descriptors, which reveal an intricate three-dimensional architecture characterized by specific stereochemical arrangements and conformational preferences.

The International Union of Pure and Applied Chemistry nomenclature for this compound, designated as 2-naphthalen-2-yloxy-1-piperazin-1-ylethanone;2,2,2-trifluoroacetic acid, reflects the systematic approach to naming complex organic molecules while maintaining clarity regarding the individual components present within the overall structure. The simplified molecular-input line-entry system representation, expressed as C1CN(CCN1)C(=O)COC2=CC3=CC=CC=C3C=C2.C(=O)(C(F)(F)F)O, provides a linear notation that captures the essential connectivity pattern of the molecule while distinguishing between the organic base and the trifluoroacetic acid component. This notation system facilitates computational analysis and database searching while maintaining chemical accuracy in representing the molecular structure.

The conformational analysis of this compound reveals significant structural features that contribute to its chemical behavior and potential biological activity. The piperazine ring system adopts a chair conformation similar to that observed in related nitrogen-containing heterocycles, providing a rigid scaffold that influences the overall molecular geometry. The naphthalene moiety introduces planarity and extended conjugation into the system, while the ether linkage provides conformational flexibility that may be crucial for molecular recognition processes. The trifluoroacetate counterion contributes to the overall polarity of the compound and significantly influences its solubility characteristics and crystallization behavior.

Historical Context of Piperazine-Based Compound Development

The development of piperazine-based compounds represents a significant chapter in the evolution of heterocyclic chemistry, with historical roots extending back to the early discoveries of nitrogen-containing ring systems in pharmaceutical research. The naming convention for piperazines originates from their chemical similarity to piperidine, which forms part of the structure of piperine found in the black pepper plant Piper nigrum, though it is important to note that piperazines themselves are not derived from plants in the Piper genus. This nomenclature reflects the systematic approach that early chemists employed to categorize and understand the relationships between different heterocyclic systems, with the addition of the "az" infix indicating the presence of an additional nitrogen atom compared to piperidine.

The commercial development of piperazine derivatives gained significant momentum in the mid-twentieth century when Carbide & Carbon Chemicals introduced four key piperazine derivatives to the market, including N-methyl piperazine, N-hydroxyethyl piperazine, N-aminoethyl piperazine, and N-phenyl piperazine. These compounds, which were claimed to be the first such derivatives commercially marketed, ranged in price from 75 cents to $10 per pound in drum quantities and were specifically developed to stimulate increased piperazine activity in pharmaceutical and chemical applications. The introduction of these foundational compounds established the groundwork for the sophisticated piperazine chemistry that would follow in subsequent decades.

The synthetic methodologies for piperazine construction have undergone substantial evolution since the early approaches, with contemporary methods encompassing a diverse array of sophisticated techniques. Recent advances in piperazine synthesis have emphasized the development of transition-metal-catalyzed and mediated approaches, including the Sequential nucleophilic Addition and ring-closing metathesis (SnAP) method and the Sequential Lewis-Acid catalyzed ring-closure and Addition reaction (SLAP) method. These modern synthetic strategies have enabled the preparation of carbon-substituted piperazines with enhanced efficiency and selectivity compared to traditional approaches. The evolution of these synthetic methods reflects the growing sophistication of organic chemistry and the increasing demand for structurally complex piperazine derivatives in pharmaceutical applications.

The historical development of piperazine chemistry has been marked by significant milestones in both synthetic methodology and biological application, with researchers continuously expanding the scope of achievable structural modifications. The recognition that piperazine derivatives could be easily modified for desired pharmacological activity led to intensive research efforts focused on structure-activity relationship studies. These investigations revealed that the two opposing nitrogen atoms in the six-membered piperazine ring offer a large polar surface area, relative structural rigidity, and enhanced hydrogen bonding capabilities, properties that frequently result in improved water solubility, oral bioavailability, and absorption, distribution, metabolism, and excretion characteristics.

Significance in Modern Organic and Medicinal Chemistry

The contemporary significance of this compound and related piperazine derivatives in modern organic and medicinal chemistry cannot be overstated, as evidenced by their prominent position as the third most common nitrogen heterocycle appearing in small-molecule pharmaceuticals. This statistical prominence reflects the fundamental importance of piperazine scaffolds in contemporary drug discovery efforts, where their versatile structural framework enables the development of bioactive molecules capable of treating a wide range of diseases. The unique properties inherent to piperazine systems, including their ability to provide enhanced target affinity and specificity while maintaining favorable pharmacokinetic profiles, have established them as privileged structures in medicinal chemistry research.

The medicinal chemistry applications of piperazine derivatives encompass an extraordinarily broad spectrum of therapeutic areas, demonstrating the versatility and adaptability of this heterocyclic system. Contemporary research has documented the presence of piperazine scaffolds in compounds exhibiting antitumor, antibacterial, anti-inflammatory, antipsychotic, anti-Alzheimer, antifungal, and anti-diabetic activities. This diverse range of biological activities stems from the unique structural characteristics of the piperazine ring, where the N-4 nitrogen can function as a basic amine while the N-1 nitrogen readily accommodates hydrogen bond acceptors and hydrophobic groups through various heterocyclic modifications without requiring the introduction of stereocenters.

The pharmaceutical industry has recognized the significant potential of piperazine-containing compounds, as evidenced by the extensive number of drug approvals incorporating this heterocyclic system. A comprehensive analysis of piperazine-containing drugs approved by the Food and Drug Administration between 2011 and 2023 revealed sophisticated synthetic approaches that demonstrate the advanced state of contemporary piperazine chemistry. These synthetic methodologies frequently employ nucleophilic aromatic substitution reactions, palladium-catalyzed amination reactions, and various cyclization strategies to construct complex piperazine-containing molecular architectures. The continued development of these synthetic approaches reflects the ongoing importance of piperazine derivatives in addressing unmet medical needs.

The role of piperazine derivatives in addressing contemporary healthcare challenges extends beyond traditional small-molecule drug discovery to encompass emerging therapeutic areas such as antiviral research. Multiple studies have demonstrated that the incorporation of piperazine moieties results in noteworthy enhancement of anti-human immunodeficiency virus activity, with the piperazine ring playing a pivotal role in shaping pharmacophores responsible for inhibiting viral replication at critical stages including attachment, reverse transcription, integration, and protease activity. This expanding scope of application demonstrates the continued relevance and importance of piperazine chemistry in addressing evolving medical challenges.

The significance of compounds like this compound in modern chemistry is further emphasized by the continued development of advanced synthetic methodologies for piperazine construction. Contemporary approaches include transition-metal-catalyzed cyclization reactions, borrowing hydrogen strategies, and imine reductive cyclization methods, all of which contribute to the efficient preparation of structurally diverse piperazine derivatives. These methodological advances ensure that the piperazine scaffold remains accessible for incorporation into next-generation pharmaceutical compounds, maintaining its position as a cornerstone of modern medicinal chemistry research.

Properties

IUPAC Name |

2-naphthalen-2-yloxy-1-piperazin-1-ylethanone;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2.C2HF3O2/c19-16(18-9-7-17-8-10-18)12-20-15-6-5-13-3-1-2-4-14(13)11-15;3-2(4,5)1(6)7/h1-6,11,17H,7-10,12H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYVVQVDSBFQFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)COC2=CC3=CC=CC=C3C=C2.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-yloxy)-1-piperazin-1-YL-ethanone trifluoroacetate typically involves the reaction of naphthalen-2-ol with 1-(2-chloroethyl)piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like tetrahydrofuran under reflux conditions. The resulting product is then treated with trifluoroacetic acid to obtain the trifluoroacetate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine moiety in this compound facilitates nucleophilic substitution reactions, particularly at the secondary amine sites. Key findings include:

Oxidation Reactions

Oxidation primarily targets the ethanone linker or naphthalene moiety:

Reduction Reactions

Reductive modifications are observed under hydrogenation or hydride-based conditions:

Cross-Coupling Reactions

The compound participates in transition metal-catalyzed coupling reactions:

Transition Metal-Catalyzed Functionalization

Advanced catalytic systems enable C–H activation or cycloaddition:

Critical Research Findings

- Solubility Effects : The trifluoroacetate counterion enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), enabling reactions at lower temperatures .

- Steric vs. Electronic Control : Piperazine substitutions are sterically guided, while naphthalene modifications follow electronic trends (e.g., electron-rich rings favor electrophilic attacks) .

- Stability Under Acidic Conditions : The compound decomposes above pH < 3, limiting its use in strongly acidic environments .

Scientific Research Applications

The compound 2-(Naphthalen-2-yloxy)-1-piperazin-1-YL-ethanone trifluoroacetate is a synthetic organic molecule that has garnered attention in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article delves into its applications, supported by comprehensive data and case studies.

Pharmacological Studies

The compound has been studied for its potential as a pharmacological agent. It exhibits properties that may influence various biological pathways, making it a candidate for drug development.

Case Study: Antidepressant Activity

Research indicates that derivatives of piperazine, including those related to this compound, have shown promise in treating depression and anxiety disorders. For instance, studies have demonstrated that modifications to the piperazine structure can enhance serotonin receptor affinity, which is crucial for antidepressant efficacy .

Anticancer Research

The naphthalene moiety in the compound is of particular interest due to its ability to intercalate with DNA, potentially leading to anticancer effects.

Case Study: Inhibition of Tumor Growth

A study published in a peer-reviewed journal highlighted the effectiveness of naphthalene derivatives in inhibiting the proliferation of cancer cells. The compound was tested against various cancer cell lines, showing significant cytotoxicity at certain concentrations .

Neuropharmacology

The unique structure of this compound suggests potential applications in neuropharmacology.

Case Study: Cognitive Enhancement

Preliminary studies have suggested that compounds with similar structures may enhance cognitive function by modulating neurotransmitter systems involved in learning and memory . This opens avenues for research into treatments for neurodegenerative diseases.

Synthesis and Modification

The synthesis of this compound involves several steps, which can be modified to produce various analogs with differing biological activities.

Synthesis Pathway

The synthetic route typically involves:

- Formation of the piperazine ring.

- Attachment of the naphthalene moiety via etherification.

- Acetylation to form the trifluoroacetate derivative.

This flexibility allows researchers to tailor the compound for specific biological targets or therapeutic areas.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-yloxy)-1-piperazin-1-YL-ethanone trifluoroacetate involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, while the piperazine ring can interact with various receptors or enzymes. The trifluoroacetate group enhances the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide

Structural Features :

- Replaces the piperazine-ketone group with a morpholine-ethyl-acetamide chain.

- Retains the naphthalene-2-yloxy moiety.

Advantages/Disadvantages :

4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium Trifluoroacetate

Structural Features :

- Incorporates a 2-fluorobenzoyl group instead of naphthalene.

- Includes a 4-hydroxyphenyl ketone substituent.

Physicochemical Properties :

General Comparison Table

Key Research Findings and Implications

- Structural Modifications : The naphthalene-2-yloxy group is critical for aromatic interactions in biological targets, but substitutions (e.g., fluorobenzoyl or morpholine) alter potency and pharmacokinetics .

- Trifluoroacetate Role : Enhances solubility but may complicate purification due to hygroscopicity .

- Synthesis Challenges : Multi-step reactions for piperazine derivatives require stringent conditions, limiting scalability .

Biological Activity

2-(Naphthalen-2-yloxy)-1-piperazin-1-YL-ethanone trifluoroacetate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a naphthalene moiety linked to a piperazine ring, which is known for its diverse pharmacological properties. The trifluoroacetate group enhances solubility and stability, making it suitable for biological evaluations.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in antimicrobial and anticancer domains. Below is a summary of key findings:

| Biological Activity | Mechanism of Action | Target Organisms/Cells | Reference |

|---|---|---|---|

| Antimicrobial | Inhibition of DNA gyrase | Staphylococcus aureus, MRSA | |

| Anticancer | Induction of apoptosis | Various cancer cell lines |

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in several studies. It has been shown to inhibit the growth of Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).

The compound appears to disrupt bacterial cell function by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication. A study demonstrated that upon treatment with the compound, there was a significant reduction in DNA supercoiling activity, indicating its potential as an antibacterial agent .

Anticancer Activity

In addition to its antimicrobial effects, the compound has shown promise in cancer research. It induces apoptosis in various cancer cell lines, suggesting a mechanism that may involve the modulation of apoptotic pathways.

Case Studies

- Study on Cancer Cell Lines : A recent study evaluated the effects of the compound on breast cancer cells and reported significant cell death at micromolar concentrations. The study highlighted that the compound activates caspase pathways leading to apoptosis .

- Synergistic Effects with Other Agents : Another investigation explored the synergistic effects of this compound when combined with established chemotherapeutics, revealing enhanced efficacy against resistant cancer cells.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its therapeutic application. Preliminary studies suggest favorable absorption characteristics; however, further toxicological assessments are necessary to evaluate its safety profile.

Q & A

Q. What are the key synthetic pathways for 2-(naphthalen-2-yloxy)-1-piperazin-1-yl-ethanone trifluoroacetate, and how can intermediates be characterized?

The compound is synthesized via multi-step reactions involving nucleophilic substitutions and trifluoroacetic acid (TFA) salt formation. A representative method includes:

- Step 1 : Reaction of 2-fluorobenzoic acid with SOCl₂ to form 2-fluorobenzoyl chloride.

- Step 2 : Coupling with 1-boc-piperazine in ethanol, followed by TFA-mediated deprotection to yield 4-(2-fluorobenzoyl)piperazin-1-ium trifluoroacetate.

- Step 3 : Alkylation with 2-chloro-1-(4-hydroxyphenyl)ethanone under reflux, followed by purification via silica gel chromatography . Characterization : Intermediate purity is confirmed using NMR (¹H/¹³C) and mass spectrometry. Crystallographic refinement (e.g., SHELXL) can resolve ambiguities in hydrogen bonding or stereochemistry .

Q. How can crystallographic data resolve structural ambiguities in trifluoroacetate salts?

X-ray diffraction (XRD) with SHELX software (e.g., SHELXL) is critical for refining hydrogen atom positions. For example, H atoms in the title compound are placed using a riding model (C–H = 0.93 Å for aromatic, O–H = 0.82 Å), with isotropic displacement parameters constrained to 1.2–1.5×Ueq of parent atoms. This method reduces overfitting in low-resolution datasets .

Q. What analytical techniques are recommended for assessing purity and stability?

- HPLC-MS : Detects impurities (e.g., unreacted intermediates or degradation products) with a C18 column and gradient elution (e.g., acetonitrile/water + 0.1% TFA).

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability of the trifluoroacetate salt.

- Solubility Testing : Conducted in DMSO, ethanol, or dimethylformamide (DMF) using saturation shake-flask methods .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in related trifluoroacetate derivatives?

- Design : Introduce substituents (e.g., halogens, hydroxyl groups) at the naphthyloxy or piperazine moieties to modulate lipophilicity or hydrogen-bonding capacity.

- Assays : Test receptor binding (e.g., C5a receptor antagonism) using competitive ELISA or radioligand displacement. For example, SB 290157 (a trifluoroacetate salt) shows IC₅₀ values in nanomolar ranges .

- Computational Modeling : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Q. What experimental strategies address contradictions in reported synthetic yields?

Discrepancies in yields (e.g., 48% vs. lower values in similar routes) may arise from:

- Reaction Conditions : Optimize reflux time, solvent polarity, or stoichiometry (e.g., excess potassium carbonate improves alkylation efficiency) .

- Purification : Compare column chromatography (silica gel) vs. recrystallization. Validate purity via melting point analysis and NMR integration .

Q. How can mechanistic insights into nucleophilic substitution reactions be gained for this compound?

- Kinetic Studies : Monitor reaction progress via inline IR spectroscopy to track carbonyl or TFA peaks.

- Isotopic Labeling : Use ¹⁸O-labeled water to confirm hydrolysis pathways in intermediate steps.

- Computational Analysis : Simulate transition states (e.g., Gaussian 09) to identify rate-limiting steps, such as piperazine deprotonation during alkylation .

Q. What advanced methods detect trace impurities in trifluoroacetate salts?

- LC-QTOF-MS : Identifies low-abundance byproducts (e.g., ethyl acetate adducts) with high mass accuracy.

- NMR Relaxation Dispersion : Detects dynamic impurities (e.g., rotamers) in solution.

- Reference Standards : Use USP/EP-certified impurities (e.g., naphthalen-1-ol derivatives) for spiking experiments .

Methodological Tables

Table 1 : Key Synthetic Parameters for Intermediate Purification

| Step | Reagent Ratio | Solvent System | Yield |

|---|---|---|---|

| 1 | 1:2 (acid:SOCl₂) | Ethanol | 85% |

| 2 | 1:2 (piperazine:TFA) | Dichloromethane | 90% |

| 3 | 1:2 (chloroethanone:piperazine) | EtOAc:petroleum ether (1:1) | 48% |

Table 2 : Solubility Profile of Trifluoroacetate Salts

| Solvent | Solubility (mg/mL) | Method |

|---|---|---|

| DMSO | 25 | Shake-flask |

| Ethanol | 20 | Gravimetric |

| Water | <1 | Saturation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.